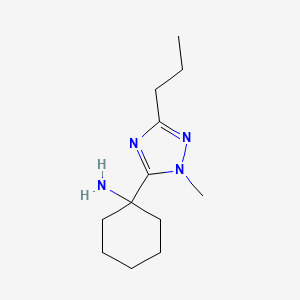
1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine is a compound that belongs to the class of 1,2,4-triazoles This class of compounds is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
The synthesis of 1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidines with carboxylic acids, followed by cyclization with hydrazines . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of microwave irradiation to accelerate the reaction .
Chemical Reactions Analysis
1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include solvents like dimethylformamide (DMF) and catalysts such as copper(I) salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with different targets, which leads to the modulation of their activity . This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can be compared with other similar compounds, such as:
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: These compounds also contain the 1,2,4-triazole ring and have been studied for their anticancer activity.
1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole: Another compound with a similar structure, known for its biological activity.
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones: These derivatives have been evaluated for their potential use in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.
Properties
Molecular Formula |
C12H22N4 |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(2-methyl-5-propyl-1,2,4-triazol-3-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-3-7-10-14-11(16(2)15-10)12(13)8-5-4-6-9-12/h3-9,13H2,1-2H3 |
InChI Key |
DOXSMSQVYNTSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=N1)C2(CCCCC2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride](/img/structure/B15326786.png)
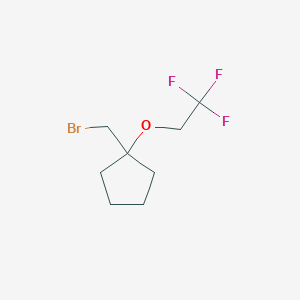
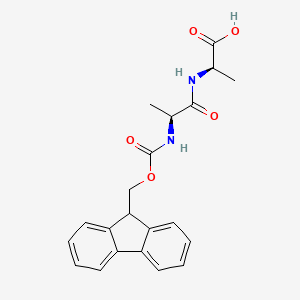
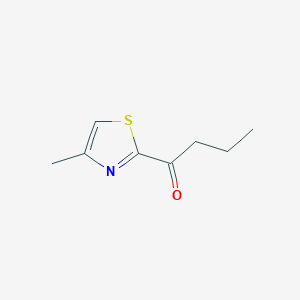
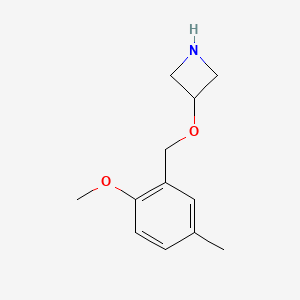
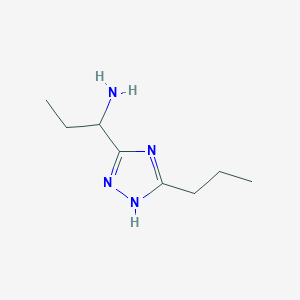
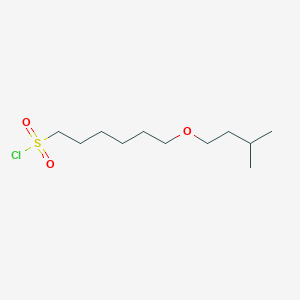
![Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15326826.png)
![3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15326831.png)
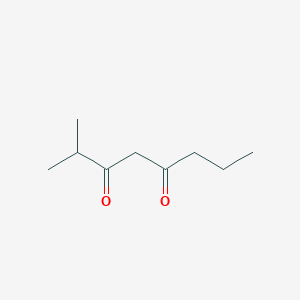
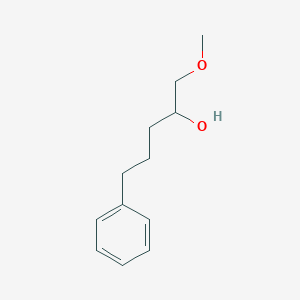

![sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B15326861.png)
